Enantiomeric Configuration: (S)- vs (R)-1-(2,3,4-Trifluorophenyl)ethan-1-ol – Binding and Pharmacological Divergence
Patent EP2280974B1 explicitly discloses that enantiomers of trifluoromethyl-substituted alcohols of Formula (I) 'can have different biological properties including efficacy, toxicity, and pharmacokinetic properties,' and that it is 'often desirable to administer one enantiomer of a racemic therapeutic compound' [1]. While the patent does not provide a direct IC₅₀ comparison for the 2,3,4-trifluorophenyl analogue, the class-level principle mandates that (S)-1-(2,3,4-trifluorophenyl)ethan-1-ol (CAS 1690129-22-6) and its (R)-enantiomer (CAS 1690013-90-1) must be treated as non-interchangeable entities in any pharmaceutical development context. The (S)-enantiomer is available from commercial vendors at ≥95% purity specifically as the single enantiomer, not as a racemate .
| Evidence Dimension | Chiral configuration – pharmacological and regulatory distinction |
|---|---|
| Target Compound Data | (S)-enantiomer: CAS 1690129-22-6; vendor purity ≥95% (Leyan); ≥95% (AKSci) |
| Comparator Or Baseline | (R)-enantiomer: CAS 1690013-90-1; Racemate: CAS 1340441-08-8 (Fluorochem, purity ≥95%) |
| Quantified Difference | Constitutional enantiomers; no quantitative bioactivity comparison available in open literature for this specific scaffold. |
| Conditions | Patent disclosure EP2280974B1; glucocorticoid receptor ligand context [1] |
Why This Matters
Procurement of the correct enantiomer is critical for stereochemical fidelity in pharmaceutical intermediate synthesis; the (R)-enantiomer or racemate cannot substitute without compromising enantiomeric purity and potentially invalidating downstream biological or regulatory data.
- [1] Boehringer Ingelheim International GmbH. EP2280974B1 – Stereoselective synthesis of certain trifluoromethyl-substituted alcohols. Paragraphs [0001]–[0004]. Granted 2012-01-25. View Source
